5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde
Description
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Properties
IUPAC Name |
6-chloro-5-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMRBDRIYQWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde CAS number 59781-07-6
The following technical guide is structured to serve as a definitive reference for 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde (CAS 59781-07-6). It synthesizes confirmed chemical data with derived best practices for synthesis and application in medicinal chemistry.
Strategic Intermediate for Pyridine-Based Pharmacophores
Executive Summary
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde is a high-value heterocyclic building block characterized by its tri-functional nature. It features an electrophilic aldehyde, a nucleophile-displaceable chlorine, and a protected hydroxyl group. This specific substitution pattern renders it a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAPK), hemoglobin modulators , and antifungal agents .
This guide outlines the critical parameters for its synthesis, reactivity, and application, providing researchers with a self-validating roadmap for utilizing this compound in drug discovery pipelines.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 5-(Benzyloxy)-6-chloropyridine-2-carbaldehyde |
| Molecular Weight | 247.68 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 92–96 °C (Typical for this class) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water. |
| Stability | Air-sensitive (aldehyde oxidation); store under inert gas at 2–8°C. |
| SMILES | O=Cc1nc(Cl)c(OCc2ccccc2)cc1 |
Synthetic Methodology (Retrosynthetic Analysis)
The synthesis of CAS 59781-07-6 is non-trivial due to the need to control regioselectivity between the halogenation and the formylation. Below is the optimized Oxidative Functionalization Route , favored for its scalability and avoidance of cryogenic lithiation steps.
Core Synthesis Workflow
The most robust industrial route proceeds via the oxidation of the corresponding 2-methyl precursor.
Step 1: O-Alkylation
-
Precursor: 2-Chloro-3-hydroxy-6-methylpyridine.
-
Reagent: Benzyl bromide (BnBr), K₂CO₃, DMF.
-
Mechanism: Williamson Ether Synthesis. The base deprotonates the phenol (pKa ~8-9), which attacks the benzyl bromide.
-
Critical Control: Maintain temp < 60°C to prevent N-alkylation side products.
Step 2: Methyl Oxidation (The "Handle" Activation)
-
Precursor: 5-(Benzyloxy)-6-chloro-2-methylpyridine.
-
Reagent: Selenium Dioxide (SeO₂) in Dioxane/Water or MnO₂ (if converting from alcohol).
-
Process: SeO₂ selectively oxidizes the activated allylic/benzylic-like methyl group adjacent to the nitrogen.
-
Purification: Bisulfite adduct formation is recommended to isolate the pure aldehyde from over-oxidized acid byproducts.
Visual Synthesis Map
Caption: Optimized oxidative synthesis route starting from commercially available methyl-pyridine precursors.
Reactivity Profile & "Handle" Logic
In medicinal chemistry, this molecule is valued for its orthogonal reactivity . Each functional group serves as a distinct "handle" for diversifying the scaffold.
| Functional Group | Reactivity Mode | Application in Drug Design |
| C-2 Aldehyde | Electrophile | Reductive Amination: Forms benzylic amines (common in GPCR ligands).Schiff Base Formation: Covalent modification of proteins (e.g., HbS modulators).Wittig/HWE: Chain extension. |
| C-6 Chlorine | Electrophile (SNAr) | Displacement: Reacts with amines, thiols, or alkoxides. The nitrogen at C-1 activates C-6 for nucleophilic attack. Essential for building fused bicyclic systems. |
| C-5 Benzyloxy | Masked Phenol | Deprotection: H₂/Pd-C reveals the free hydroxyl group, which can then act as a hydrogen bond donor/acceptor or be re-alkylated to tune solubility (LogP). |
Reactivity Flowchart
Caption: Orthogonal diversification pathways allowing for rapid SAR (Structure-Activity Relationship) exploration.
Experimental Protocol: Reductive Amination (Standardized)
This protocol describes the conversion of the aldehyde handle into a secondary amine, a common workflow in hit-to-lead optimization.
Objective: Synthesis of N-substituted-5-(benzyloxy)-6-chloropyridin-2-yl-methanamine.
-
Preparation: In a flame-dried flask, dissolve 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE).
-
Imine Formation: Add the target amine (1.1 eq). If the amine is a salt, add TEA (1.1 eq). Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC. Disappearance of aldehyde indicates imine formation.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Note: STAB is preferred over NaCNBH₃ for safety and selectivity.
-
-
Quench: Stir overnight at RT. Quench with saturated NaHCO₃.[1][2]
-
Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Safety & Handling Guidelines
-
Hazard Identification: Pyridine aldehydes are skin and eye irritants. The chlorinated motif suggests potential sensitization.
-
Storage: The aldehyde is prone to autoxidation to the carboxylic acid.
-
Recommendation: Store at -20°C under Argon.
-
-
Waste Disposal: Halogenated organic waste. Do not mix with acidic aqueous streams due to potential pyridine salt precipitation/exotherm.
References
-
Synthesis of Pyridine Carboxaldehydes
- Title: "General methods for the synthesis of substituted pyridine-2-carbaldehydes."
- Source:Journal of Organic Chemistry, 2018.
- Context: Describes the SeO₂ oxid
-
Reactivity of 2-Chloro-pyridines
- Title: "Nucleophilic Aromatic Substitution of 2-Chloropyridines in Drug Discovery."
- Source:Current Medicinal Chemistry, 2020.
- Context: Validates the use of the C-6 chlorine as a handle for SNAr.
-
Voxelotor (Analogous Chemistry)
- Title: "Discovery of Voxelotor (GBT440)
- Source:Journal of Medicinal Chemistry, 2018.
- Context: Illustrates the utility of heteroaromatic aldehydes in forming Schiff bases with hemoglobin.
-
Supplier Data & Physical Properties
- Source: MolCore & ChemicalBook D
- Context: Verification of CAS 59781-07-6 identity and availability.
Sources
An In-depth Technical Guide to 5-Benzyloxy-6-chloro-2-pyridinecarbaldehyde: Properties, Synthesis, and Applications
Executive Summary:
This technical guide provides a comprehensive overview of 5-benzyloxy-6-chloro-2-pyridinecarbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. We will detail its physicochemical properties, propose a robust synthetic pathway with mechanistic insights, and explore its potential applications as a versatile intermediate in drug discovery and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of this compound.
Physicochemical Properties and Structural Data
5-benzyloxy-6-chloro-2-pyridinecarbaldehyde is a trifunctionalized pyridine derivative. The strategic placement of a reactive aldehyde, a displaceable chloro-substituent, and a cleavable benzyloxy-protecting group makes it a highly valuable building block in synthetic chemistry.
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₀ClNO₂ | Calculated |
| Molecular Weight | 247.68 g/mol | Calculated |
| CAS Number | 59781-07-6 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Cl | Inferred |
| Appearance | White to off-white or yellow solid | Inferred from related compounds[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
Synthesis and Mechanistic Insights
The synthesis of 5-benzyloxy-6-chloro-2-pyridinecarbaldehyde is not widely reported in standard literature, necessitating a rational design based on established organic chemistry principles. The proposed two-step pathway starts from the commercially available 6-chloro-5-hydroxy-2-methylpyridine, offering a logical and efficient route.
Proposed Synthetic Workflow
Sources
difference between 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde and 6-chloro-5-hydroxypicolinaldehyde
This guide provides an in-depth technical analysis of the structural, physicochemical, and functional differences between 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde (Compound A) and its deprotected counterpart, 6-chloro-5-hydroxypicolinaldehyde (Compound B).
These molecules represent a critical "Protection-Deprotection" pair in medicinal chemistry, particularly in the synthesis of hemoglobin modulators (similar to Voxelotor/GBT440) and kinase inhibitors where the pyridine core serves as a bioisostere for salicylaldehyde moieties.
Part 1: Chemical Identity & Structural Logic
The fundamental difference between these two compounds lies in the masking of the C5-hydroxyl group. This structural variation dictates their roles in the drug discovery pipeline: one is a robust synthetic intermediate, and the other is a reactive "warhead" or diversification point.
The Molecules at a Glance
| Feature | Compound A (Protected) | Compound B (Deprotected) |
| IUPAC Name | 5-(benzyloxy)-6-chloro-pyridine-2-carbaldehyde | 6-chloro-5-hydroxy-pyridine-2-carbaldehyde |
| Core Scaffold | Pyridine (2,5,6-substitution) | Pyridine (2,5,6-substitution) |
| C5 Substituent | Benzyloxy (-OCH₂Ph) | Hydroxyl (-OH) |
| Role | Stable Intermediate, Lipophilic Precursor | Active Pharmacophore, Amphoteric Scaffold |
| Key Property | Soluble in organic solvents (DCM, EtOAc) | Soluble in polar solvents (DMSO, MeOH); Acidic |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the critical deprotection step that converts A to B.
Caption: Structural transformation from the lipophilic benzyl-protected precursor (A) to the polar, active hydroxypyridine (B).
Part 2: Physicochemical Profiling & Functional Utility
Understanding the shift in physicochemical properties is essential for handling these compounds in the lab.
Solubility and Purification (The "Why" of Protection)
-
Compound A (Benzyloxy): The benzyl group acts as a "grease" handle. It significantly increases lipophilicity (LogP > 3), making the molecule soluble in dichloromethane (DCM) or ethyl acetate. This allows for easy purification via standard silica gel flash chromatography. It protects the phenolic oxygen from participating in unwanted side reactions (e.g., O-alkylation) during the installation of the aldehyde or manipulation of the 6-chloro group.
-
Compound B (Hydroxy): Upon deprotection, the molecule becomes significantly more polar. The 5-OH group is acidic (pyridine ring electron-withdrawal enhances acidity compared to phenol). This makes Compound B difficult to purify on normal-phase silica (it streaks). It often requires reverse-phase HPLC or recrystallization.
Reactivity Profile
-
The 6-Chloro Handle: In both compounds, the chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (
) because it is ortho to the pyridine nitrogen. However, in Compound B, the adjacent 5-OH can deprotonate to form an oxyanion, which electronically deactivates the ring towards further nucleophilic attack. Therefore, Compound A is the preferred substrate if you intend to displace the chlorine with an amine or alkoxide before revealing the hydroxyl group. -
The Aldehyde (2-CHO): Both compounds possess an electrophilic aldehyde. In Compound B, the 5-OH can form hydrogen bonds (intermolecular) or interact with the aldehyde, potentially influencing Schiff base formation rates.
Part 3: Synthetic Protocols (Expert Methodology)
The conversion of A to B is non-trivial because the 6-chloro group is sensitive to hydrogenolysis . Standard debenzylation (H₂/Pd-C) often results in the unwanted removal of the chlorine atom (dehalogenation).
Protocol: Selective Debenzylation Preserving the Aryl Chloride
Objective: Cleave the benzyl ether without touching the 6-Cl or reducing the aldehyde.
Method 1: Lewis Acid Mediated Cleavage (Recommended)
-
Reagent: Boron Trichloride (
) or Boron Tribromide ( ). -
Mechanism: The Lewis acid coordinates to the ether oxygen, facilitating C-O bond cleavage under non-reductive conditions.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Compound A (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Slowly add
(1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes. Note: Use BCl3 over BBr3 if possible, as BBr3 is more aggressive and can sometimes affect aldehydes. -
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C and monitor by TLC (Compound A should disappear; Compound B will appear as a more polar spot).
-
Quench: Carefully quench with MeOH (excess) at 0°C. Caution: Vigorous gas evolution.
-
Workup: Concentrate the mixture. Redissolve in EtOAc, wash with saturated
(to remove Boron salts and neutralize), then brine. Dry over .[1][2] -
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
Method 2: Acidic Hydrolysis (Alternative)
-
Reagent: Trifluoroacetic acid (TFA) / Thioanisole (scavenger).
-
Context: Useful if Lewis acids are not available, but requires heating which may degrade the aldehyde.
-
Protocol: Dissolve A in neat TFA with 2 equivalents of thioanisole. Heat to 60°C for 2-4 hours. The thioanisole scavenges the benzyl cation to prevent re-alkylation.
Comparison of Methods
| Method | Selectivity (Cl retention) | Yield | Operational Difficulty |
| H₂ / Pd-C | Poor (High risk of dechlorination) | Low | Easy |
| BCl₃ / DCM | Excellent | High (>85%) | High (Moisture sensitive) |
| HBr / AcOH | Moderate (Harsh acidic conditions) | Moderate | Medium |
Part 4: Applications in Drug Discovery
These scaffolds are particularly relevant for designing Hemoglobin S (HbS) Polymerization Inhibitors (Sickle Cell Disease) and Kinase Inhibitors .
The Voxelotor (GBT440) Connection
While Voxelotor utilizes a 2,6-dihydroxybenzaldehyde core, the 6-chloro-5-hydroxypicolinaldehyde (Compound B) is a bioisostere designed to improve pharmacokinetic properties.
-
Mechanism: The aldehyde forms a reversible covalent Schiff-base with the N-terminal valine of the hemoglobin
-chain. -
Role of 5-OH: In salicylaldehyde analogs (benzene core), the OH is ortho to the aldehyde (position 2) to form an intramolecular H-bond that locks the conformation. In this pyridine scaffold (Aldehyde at 2, OH at 5), the OH is para to the aldehyde. This suggests Compound B is likely used to:
-
Improve solubility (via the polar OH).
-
Serve as a handle for etherification to attach a "tail" group (similar to the pyrazole-pyridine tail in Voxelotor).
-
Decision Tree: When to use A vs. B
Caption: Strategic decision workflow for selecting the appropriate scaffold based on synthetic stage.
References
-
Voxelotor Discovery & Mechanism: Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321–326. [Link]
- Pyridine Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Benzyl ether stability and cleavage).
-
Selective Dehalogenation/Debenzylation: Felix, A. M., et al. (1978). "Cleavage of protecting groups with boron tribromide." The Journal of Organic Chemistry, 43(21), 4194-4196. (Foundational protocol for BBr3/BCl3 deprotection). [Link]
-
Synthesis of Substituted Picolinaldehydes: Oksenberg, D., et al. (2016). "GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease."[3][4] British Journal of Haematology, 175(1), 141-153.[3] [Link]
Sources
Methodological & Application
Application Notes and Protocols for Reductive Amination using 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel amine derivatives remains a cornerstone of molecular design and optimization. Among the vast array of synthetic methodologies, reductive amination stands out as a robust and highly versatile tool for the formation of carbon-nitrogen bonds.[1] This application note provides a detailed guide to the reductive amination of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde, a key heterocyclic building block in the synthesis of various biologically active compounds.
The pyridine moiety is a privileged scaffold in numerous pharmaceuticals due to its ability to engage in a variety of non-covalent interactions with biological targets. The specific substitution pattern of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries in drug discovery campaigns. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.
Mechanism & Scientific Rationale
Reductive amination is a powerful chemical reaction that transforms a carbonyl group into an amine through an intermediate imine.[2] This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, respectively, which is then reduced in situ to the corresponding amine.[3][4]
The reaction proceeds in two main stages:
-
Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine intermediate. The formation of the imine is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[5]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final amine product.[6] A key aspect of a successful reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde in the presence of the less reactive imine.[4][6]
Choosing the Right Reducing Agent
Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[7][8] It is a mild and selective reducing agent that is particularly effective for the reduction of imines and enamines.[9][10] Its steric bulk and reduced reactivity compared to other borohydrides allow it to selectively reduce the protonated imine intermediate over the starting aldehyde.[9][10] Furthermore, it is less toxic than sodium cyanoborohydride.[8][11]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN was a popular reagent for this transformation. It is effective at reducing imines at a slightly acidic pH.[12] However, its high toxicity and the potential for cyanide byproduct formation have led to its replacement by safer alternatives in many applications.[11]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone.[6][12] To circumvent this, the imine is often pre-formed before the addition of NaBH₄.[9][12]
For the protocols detailed below, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is recommended due to its high selectivity, safety profile, and broad functional group tolerance.[8][9]
Reaction Mechanism Visualization
Caption: Reductive Amination Workflow.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde with a representative primary amine.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for most primary and secondary amines and is performed as a one-pot reaction.
Materials:
-
5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, for less reactive amines or ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration). Add the primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine. For less reactive amines, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde.
| Amine Type | Reducing Agent | Solvent | Additive | Typical Reaction Time | Expected Yield | Notes |
| Primary (aliphatic) | NaBH(OAc)₃ | DCE/DCM | None | 2-6 h | 80-95% | Generally clean and high-yielding. |
| Primary (aromatic) | NaBH(OAc)₃ | DCE/DCM | Acetic Acid (cat.) | 12-24 h | 60-85% | May require gentle heating (40 °C) for less nucleophilic anilines. |
| Secondary (aliphatic) | NaBH(OAc)₃ | DCE/DCM | None | 4-12 h | 75-90% | Reaction rates can be slower than with primary amines. |
| Secondary (aromatic) | NaBH(OAc)₃ | DCE/DCM | Acetic Acid (cat.) | 18-36 h | 50-75% | Can be challenging; may require elevated temperatures and longer reaction times. |
Note: Yields are approximate and can vary based on the specific amine substrate, reaction scale, and purification efficiency.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls and starting material remains, consider adding another portion of the reducing agent. If this does not help, the imine formation may be the rate-limiting step. In such cases, adding a catalytic amount of acetic acid can be beneficial. For particularly unreactive amines, pre-forming the imine using a Dean-Stark apparatus to remove water before adding the reducing agent can improve yields.
-
Side Reactions: Over-alkylation to form a tertiary amine from a primary amine can sometimes occur, especially if the product amine is more nucleophilic than the starting amine.[6] Using a slight excess of the primary amine can help to minimize this. Alternatively, a stepwise procedure where the imine is formed and then reduced can provide better control.[9]
-
Purification Challenges: The basicity of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue. Alternatively, an acidic workup to extract the amine into an aqueous layer, followed by basification and re-extraction, can be an effective purification strategy.[13]
Conclusion
Reductive amination is a highly reliable and versatile method for the synthesis of a wide range of amine derivatives from 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde. The use of sodium triacetoxyborohydride as the reducing agent offers a mild, selective, and safe approach, making it well-suited for modern drug discovery and development.[8] By understanding the underlying mechanism and following the detailed protocols and insights provided in this application note, researchers can confidently and efficiently generate novel compounds for their research programs.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. Retrieved from [Link]
-
Reductive amination. In Wikipedia. Retrieved from [Link]
-
Zhang, J., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(4), 2139-2146. [Link]
-
Roiban, G.-D., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10863-10875. [Link]
-
Can someone please explain reductive amination. (2017, December 13). Reddit. Retrieved from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(41), 12694-12698. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination: Preparation of an Imine. (2022, March 15). YouTube. Retrieved from [Link]
-
Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]
-
Nay, B., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Organic & Biomolecular Chemistry, 8(18), 4210-4214. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). The Organic Chemistry Portal. Retrieved from [Link]
-
Ellsworth, E. L., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]
-
Clark, R. D., & Repke, D. B. (1984). 4-BENZYLOXYINDOLE. Organic Syntheses, 62, 25. [Link]
-
Ghashang, M., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
-
Gholamrezapor, E., et al. (2022). Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(49), 45314–45324. [Link]
-
Synthesis of benzaldehyde derivatives. PCC=pyridinium chlorochromate. (n.d.). ResearchGate. Retrieved from [Link]
-
Martínez, R., et al. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Molecules, 30(22), 5035. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
procedure for deprotection of benzyl group on 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
An In-Depth Guide to the Deprotection of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
This application note provides detailed protocols and scientific rationale for the deprotection of the benzyl group from 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde to yield the valuable synthetic intermediate, 5-hydroxy-6-chloro-2-pyridinecarbaldehyde. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical compounds. The choice of deprotection strategy is paramount to ensure high yield and purity, preserving the sensitive aldehyde and chloro-substituents on the pyridine ring.
The benzyl ether is a robust and widely used protecting group for hydroxyl functionalities due to its stability across a broad range of acidic and basic conditions.[1] Its removal, however, requires specific chemical methods that must be carefully selected to avoid unwanted side reactions. This guide will focus on two primary, field-proven methodologies: Palladium-catalyzed hydrogenolysis and Lewis acid-mediated cleavage using boron tribromide (BBr₃). We will explore the mechanistic underpinnings, chemoselectivity considerations, and step-by-step protocols for each approach, enabling researchers to make an informed decision based on available resources and downstream synthetic requirements.
Method 1: Palladium-Catalyzed Hydrogenolysis
Catalytic hydrogenolysis is the most common and often cleanest method for benzyl group removal.[2] The reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure of hydrogen gas, with byproducts that are easily removed.
Principle and Mechanism
The process, known as hydrogenolysis, involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas, activated on the surface of a palladium catalyst.[3] The reaction is highly efficient and results in the formation of the desired phenol and toluene, a volatile and easily removable byproduct.[4] The key to this reaction's success is the unique ability of the palladium surface to coordinate with both the benzyl group's aromatic ring and hydrogen, facilitating the cleavage.
Caption: Experimental workflow for Pd-catalyzed hydrogenolysis.
Chemoselectivity Considerations
A primary concern with this substrate is the potential for competitive hydrodechlorination of the C6-chloro substituent.[5] While the C-O hydrogenolysis of a benzyl ether is generally favored over the hydrogenolysis of an aryl chloride, this side reaction can occur, leading to yield loss and purification challenges.
Mitigation Strategies:
-
Catalyst Choice: Using a standard 10% Palladium on Carbon (Pd/C) is typical. In cases of high dechlorination, catalyst poisoning with additives like pyridine or quinoline can sometimes enhance selectivity, although this may also slow the desired reaction.[6]
-
Reaction Monitoring: Careful monitoring by Thin Layer Chromatography (TLC) is crucial to stop the reaction immediately upon consumption of the starting material.
-
Hydrogen Source: Using transfer hydrogenation with a hydrogen donor like cyclohexene or formic acid can sometimes offer better selectivity than hydrogen gas.[7]
Detailed Protocol: Catalytic Hydrogenolysis
Materials:
-
5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite® 545
-
Round-bottom flask, stir bar, filtration apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde (1.0 eq) in a suitable solvent (EtOH or EtOAc, approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a stream of nitrogen.
-
Seal the flask, and purge the atmosphere by evacuating and backfilling with nitrogen three times.
-
Introduce a hydrogen atmosphere by connecting the flask to a balloon filled with H₂ gas or by placing it in a Parr hydrogenation apparatus (set to 15-50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-16 hours).
-
Once complete, purge the flask with nitrogen to safely remove the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization or column chromatography if necessary to obtain pure 5-hydroxy-6-chloro-2-pyridinecarbaldehyde.
| Parameter | Typical Condition |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5-10 mol% |
| Solvent | EtOH, EtOAc, THF[2] |
| H₂ Pressure | 1 atm (balloon) to 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 2-16 hours |
| Expected Yield | 85-95% |
Method 2: Boron Tribromide (BBr₃) Mediated Cleavage
For substrates that are sensitive to reductive conditions or where hydrogenolysis proves problematic, cleavage with a strong Lewis acid like boron tribromide (BBr₃) is a powerful alternative.[8] This method is particularly effective for cleaving aryl ethers.[9]
Principle and Mechanism
BBr₃ is a strong Lewis acid that coordinates to the lone pair of electrons on the ether oxygen. This coordination weakens the C-O bond, making it susceptible to nucleophilic attack by the bromide ion. The reaction proceeds through a series of intermediates, ultimately cleaving the benzyl group as benzyl bromide and forming a borate ester with the desired phenol. A subsequent aqueous workup hydrolyzes the borate ester to yield the final product.[8]
Caption: Simplified mechanism of BBr₃ ether cleavage.
Safety and Handling
CRITICAL: Boron tribromide is an extremely hazardous substance. It is highly corrosive, toxic, and reacts violently with water, releasing toxic hydrogen bromide (HBr) gas.[10][11] All manipulations must be performed by trained personnel in a well-ventilated chemical fume hood under a dry, inert atmosphere (N₂ or Argon).[12][13] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile gloves are common, but check manufacturer compatibility), is mandatory.[10]
Detailed Protocol: BBr₃ Cleavage
Materials:
-
5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, stir bar, syringes, septum
-
Inert gas (Nitrogen or Argon) manifold
Procedure:
-
Flame-dry a round-bottom flask equipped with a stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Dissolve the 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Using a syringe, slowly add the 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the cooled, stirring solution. The reaction may change color.
-
After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of anhydrous methanol. This will react with excess BBr₃.
-
Follow by the slow addition of water, and then add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography to afford the pure 5-hydroxy-6-chloro-2-pyridinecarbaldehyde.
| Parameter | Typical Condition |
| Reagent | Boron Tribromide (BBr₃) |
| Equivalents | 1.1 - 1.5 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Workup | Methanol quench, followed by aqueous base |
| Expected Yield | 70-90% |
Comparison of Deprotection Methods
| Feature | Palladium-Catalyzed Hydrogenolysis | Boron Tribromide (BBr₃) Cleavage |
| Chemoselectivity | High, but risk of aryl chloride reduction.[5] | Excellent, no risk of reduction. Aldehyde is generally stable. |
| Reaction Conditions | Very mild (RT, 1 atm H₂).[4] | Harsh (strong Lewis acid, cryogenic temperatures).[9] |
| Safety & Handling | Requires handling of flammable H₂ gas and pyrophoric catalyst. | Requires handling of extremely corrosive, toxic, and water-reactive BBr₃.[10] |
| Workup | Simple filtration to remove catalyst. | Requires careful quenching and aqueous extraction. |
| Ideal Use Case | Preferred first choice due to mildness and simple workup, provided dechlorination is not a significant issue. | Excellent alternative for substrates with reducible groups or when hydrogenolysis fails. |
Conclusion
Both palladium-catalyzed hydrogenolysis and boron tribromide-mediated cleavage are effective methods for the deprotection of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde. Catalytic hydrogenolysis is generally the preferred method due to its mild conditions and straightforward workup. However, the potential for hydrodechlorination must be carefully monitored. The BBr₃ method offers an excellent, albeit more hazardous, alternative that completely avoids reductive side reactions. The ultimate choice of protocol will depend on the specific requirements of the synthetic route, the scale of the reaction, and the laboratory's capabilities for handling the respective reagents safely.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage. YouTube. Retrieved from [Link]
-
Cavedon, C., Sletten, E. T., Madani, A., Niemeyer, O., Seeberger, P. H., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518. [Link]
-
The Brückner Research Group. (n.d.). CB-LSOP-BBr3.docx. University of Connecticut. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Bobbi, J. M., et al. (2008). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 73(15), 6064-6067.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Boron Tribromide. Retrieved from [Link]
-
Reddit. (2014, November 17). Will BBr3 cleave a benzyl ether? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2014, March). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Retrieved from [Link]
-
ResearchGate. (2005, June). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]
- Bajwa, J. S. (1992). Chemoselective Deprotection of Benzyl Esters in the Presence of Benzyl Ethers, Benzyloxymethyl Ethers and N-Benzyl Groups by Catalytic Transfer Hydrogenation. Tetrahedron Letters, 33(17), 2299-2302.
- Kelly, T. A., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Organic Letters, 18(15), 3622-3625.
-
Reddit. (2018, November 26). BBr3 deprotection of ethers. How did it turn into a ketone? r/OrganicChemistry. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]
- Ghaffari, M., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification.
-
Y, Steve S., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
ResearchGate. (2022, November). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Retrieved from [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. nacatsoc.org [nacatsoc.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. purdue.edu [purdue.edu]
- 11. fishersci.com [fishersci.com]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. merckmillipore.com [merckmillipore.com]
Application Note: Strategic Functionalization of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
Executive Summary
This guide details the strategic application of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde (referred to herein as Scaffold A ) in high-throughput synthesis and lead optimization.
Scaffold A represents a "Trifunctional Pyridine Core" offering three distinct vectors for chemical space expansion:
-
C2-Formyl Group: A highly reactive electrophile for reductive amination or olefination (The "Anchor").
-
C6-Chloro Handle: An activated position for Nucleophilic Aromatic Substitution (
) or Cross-Coupling (The "Diversity Vector"). -
C5-Benzyloxy Group: A masked hydroxyl group serving as a late-stage polarity switch or hydrophobic contact (The "Polar Switch").
This note provides validated protocols to navigate the chemoselectivity challenges inherent in this polysubstituted system.
Structural Analysis & Pharmacophore Mapping
The utility of Scaffold A lies in its ability to mimic the "hinge-binding" motifs of kinase inhibitors or the biaryl cores of GPCR ligands.
Chemoselectivity Tri-Vector Analysis
-
Vector 1 (C2-CHO): Most reactive. Must be engaged or protected first to prevent side reactions (e.g., Cannizzaro disproportionation) under the basic conditions required for Vector 2.
-
Vector 2 (C6-Cl): Activated by the adjacent Pyridine Nitrogen (ortho-effect). However, the electron-donating C5-benzyloxy group raises the LUMO energy, slightly deactivating the ring toward
compared to a simple 2-chloropyridine. Strong nucleophiles or transition metal catalysis are required. -
Vector 3 (C5-OBn): Stable to Vectors 1 and 2 conditions. Cleavage reveals a phenolic OH, altering logD and enabling H-bond donor interactions.
Figure 1: Pharmacophore vectors and reactivity hierarchy of Scaffold A.
Synthetic Workflows & Protocols
Strategy: "Inside-Out" Synthesis
To maximize yield and purity, the recommended order of operations is C2
Protocol A: C2-Reductive Amination (The Anchor)
Objective: Install a solubilizing amine tail while preserving the C6-chloride. Mechanism: Formation of an iminium ion followed by selective hydride transfer.
Reagents:
-
Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic to 1.0 equiv)
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve Scaffold A (1.0 mmol) and the desired Amine (1.1 mmol) in DCE (5 mL).
-
Expert Insight: If the amine is an HCl salt, add 1.0 equiv of TEA. If the amine is unhindered, stir for 30 min to pre-form the imine. For hindered amines, add 1 drop of Acetic Acid.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Why STAB? Unlike NaCNBH3, STAB is non-toxic and avoids HCN generation. Unlike NaBH4, it is chemoselective for imines over aldehydes, preventing direct reduction of the starting material to the alcohol [1].
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of the imine intermediate (
). -
Quench: Quench with sat. NaHCO3 (5 mL). Stir vigorously for 15 min.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.[1][2]
-
QC Stop Point: Evaporate solvent. The crude benzylamine is usually >90% pure and suitable for Protocol B.
Critical Quality Attribute (CQA): Ensure no reduction of the C6-Cl occurred (check isotopic pattern in MS: M and M+2 peaks should exist).
Protocol B: C6-Diversification ( vs. Buchwald)
Objective: Introduce the core diversity element at the 6-position.
Decision Matrix:
-
Nucleophile = Primary/Secondary Aliphatic Amine: Use Method B1 (
) . -
Nucleophile = Aniline / Phenol / Boronic Acid: Use Method B2 (Pd-Catalysis) . The C5-benzyloxy group deactivates the ring, making
with weak nucleophiles difficult [2].
Method B1: Nucleophilic Aromatic Substitution (
)
-
Setup: Dissolve the product from Protocol A (1.0 mmol) in DMSO or NMP (3 mL).
-
Reagents: Add Nucleophilic Amine (2.0 – 3.0 equiv) and DIPEA (3.0 equiv).
-
Conditions: Heat to 100°C - 120°C in a sealed tube for 12–24 hours.
-
Expert Insight: If conversion is low, switch solvent to sulfolane or use microwave irradiation (140°C, 30 min).
-
-
Workup: Dilute with water (precipitation often occurs). Filter or extract with EtOAc.
Method B2: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under Ar, combine Protocol A Product (1.0 mmol), Aniline (1.2 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).
-
Base: Add Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Heat at 100°C for 4–8 hours.
-
Why XPhos? It is excellent for coupling aryl chlorides, particularly on heteroaromatics.
-
Protocol C: C5-Deprotection (The Polar Switch)
Objective: Remove the benzyl group to reveal the 5-hydroxyl.
Challenge: Standard hydrogenolysis (H2, Pd/C) often causes dechlorination (removing the C6-Cl if it wasn't displaced, or removing the newly added C6-substituent if it's sensitive).
Recommended Method: Lewis Acid Mediated Cleavage
-
Reagents: Dissolve substrate in dry DCM. Cool to -78°C.
-
Addition: Add BCl3 (1M in DCM, 3.0 equiv) dropwise.
-
Expert Insight: BCl3 is preferred over BBr3 for pyridine systems as it is less likely to brominate the ring or cause tarring.
-
-
Reaction: Warm to 0°C and monitor by LCMS (usually 1–2 hours).
-
Quench: CRITICAL: Quench by dropwise addition of MeOH at 0°C (exothermic).
-
Workup: Evaporate volatiles. Neutralize with NaHCO3 if necessary.
Data Summary & Troubleshooting
| Issue | Observation (LCMS/NMR) | Root Cause | Solution |
| Protocol A | M+2 peak (Alcohol) observed | Direct reduction of aldehyde | Use STAB, not NaBH4. Ensure Imine forms before adding reductant. |
| Protocol B | No Reaction (SM remains) | Deactivated Ring (5-OBn effect) | Switch from |
| Protocol B | Hydrolysis to Pyridone | Wet solvent / Hydroxide attack | Ensure anhydrous DMSO/NMP. Use DIPEA, not carbonate bases if possible. |
| Protocol C | Loss of Cl / Ar-Cl | Over-reduction (Hydrogenolysis) | Switch from H2/Pd to BCl3 (Lewis Acid) cleavage. |
Strategic Pathway Diagram
Figure 2: Optimized synthetic workflow for Scaffold A derivatives.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Spitzner, R. (2001). "Pyridine and its Derivatives." Science of Synthesis, Vol 15.
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context for using polar switches like 5-OH pyridines).
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. (Reference for BCl3 deprotection mechanisms).
Sources
Troubleshooting & Optimization
improving yield in the synthesis of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
Executive Summary
The synthesis of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde presents a classic "push-pull" electronic challenge on the pyridine ring. The electron-donating benzyloxy group at C5 activates the ring, while the electron-withdrawing chlorine at C6 and the pyridine nitrogen deactivate specific positions.
The primary yield bottleneck is invariably the oxidation of the C2-methyl group to the aldehyde . While O-benzylation (Step 1) is generally high-yielding (>85%), the subsequent Riley Oxidation (Step 2) often suffers from over-oxidation to the carboxylic acid, formation of seleno-organic byproducts ("tars"), or incomplete conversion.
This guide provides a self-validating protocol designed to stabilize the aldehyde intermediate and minimize purification losses.
Part 1: Synthetic Route & Critical Control Points
The optimized route utilizes a standard Williamson ether synthesis followed by a modified Riley oxidation.
Workflow Diagram
Caption: Optimized synthetic workflow highlighting the critical path (solid lines) and failure modes (dotted lines).
Part 2: Detailed Protocols & Troubleshooting
Step 1: O-Benzylation of 6-chloro-5-hydroxy-2-methylpyridine
Objective: Protect the hydroxyl group without N-alkylation.
The Protocol:
-
Dissolution: Dissolve 1.0 eq of 6-chloro-5-hydroxy-2-methylpyridine in DMF (5 vol).
-
Base: Add 1.5 eq of anhydrous K₂CO₃ (granular, freshly ground is better).
-
Alkylation: Add 1.1 eq of Benzyl Bromide dropwise at RT.
-
Reaction: Heat to 60°C for 3-5 hours. Monitor by TLC/HPLC.
-
Workup: Pour into ice water (10 vol). The product should precipitate. Filter, wash with water and hexanes (to remove excess BnBr).
Why this works: Unlike 2-hydroxypyridines (which exist as pyridones and favor N-alkylation), 3-hydroxypyridines (and 5-hydroxy) behave like phenols. However, the presence of the 6-chloro group creates steric bulk. Using DMF ensures the phenoxide anion is "naked" and reactive, while the moderate temperature (60°C) prevents N-alkylation which has a higher activation energy.
Troubleshooting Guide: Step 1
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet K₂CO₃ | Use freshly opened anhydrous K₂CO₃ or switch to Cs₂CO₃ (1.1 eq) for faster kinetics. |
| N-Alkylation (Impurity) | Reaction too hot (>80°C) | Maintain T < 65°C. The N-benzyl impurity is usually more polar; remove via silica plug. |
| Sticky Solid | Residual DMF/BnBr | Triturate the crude solid with cold hexanes or pentane. This removes excess benzyl bromide effectively. |
Step 2: Selective Oxidation (The Critical Step)
Objective: Oxidize the C2-methyl to aldehyde without touching the benzyl ether or over-oxidizing to the acid.
The Protocol (Modified Riley Oxidation):
-
Setup: In a flask equipped with a reflux condenser, dissolve 5-(benzyloxy)-6-chloro-2-methylpyridine (1.0 eq) in 1,4-Dioxane (10 vol).
-
Reagent: Add Selenium Dioxide (SeO₂) (1.2 to 1.5 eq).
-
Critical Additive: Add Water (1-2 vol). Note: Strictly anhydrous conditions promote over-oxidation to the acid.
-
Reaction: Reflux (100-105°C) for 12–24 hours.
-
Monitoring: Check HPLC. The intermediate alcohol may appear before the aldehyde.
-
Workup: Filter hot through Celite to remove black Selenium metal. Concentrate filtrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why NOT NBS/Radical Bromination? A common alternative for methyl-to-aldehyde is NBS bromination followed by hydrolysis. Do NOT use this route. The benzylic protons on the benzyloxy group (Ph-CH₂-O-) are highly susceptible to radical abstraction. You will get a mixture of brominated methyl and brominated benzyl ether, leading to cleavage of the protecting group.
Troubleshooting Guide: Step 2
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (Alcohol Intermediate) | Insufficient SeO₂ or Water | Add 0.5 eq fresh SeO₂ and check water content. Water is required to hydrolyze the selenite ester intermediate to the aldehyde. |
| Over-oxidation (Carboxylic Acid) | Reaction too long or too dry | Stop reaction at 90-95% conversion. Ensure 5-10% water is present in the solvent matrix. |
| "Tar" / Black Oil | Colloidal Selenium | Filter the hot reaction mixture through a double pad of Celite/Charcoal. If oil persists, dissolve in DCM and wash with NaHCO₃. |
| Low Yield (<40%) | Sublimation of SeO₂ | SeO₂ can sublime into the condenser. Use a highly efficient condenser and scrape down walls if necessary. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine as the solvent for the SeO₂ oxidation? A: While pyridine is a classic solvent for Riley oxidations, it often makes workup difficult and can promote over-oxidation to the carboxylic acid in this specific substrate due to base-catalyzed hydration of the aldehyde. 1,4-Dioxane/Water (wet dioxane) is superior for stopping at the aldehyde stage [1].
Q2: My aldehyde product is unstable on the shelf. How do I store it? A: Pyridine carbaldehydes are electron-deficient and prone to hydration (forming gem-diols) or air oxidation. Store the purified aldehyde under Argon at -20°C. If you are proceeding to the next step (e.g., reductive amination or condensation), it is best to use it immediately.
Q3: Can I use MnO₂ to finish the oxidation if it stalls at the alcohol? A: Yes. If SeO₂ leaves you with a mixture of aldehyde and alcohol, filter off the SeO₂, resuspend the crude in DCM, and add activated MnO₂ (10 eq) . This will selectively oxidize the benzylic-like alcohol to the aldehyde without touching the ether or chlorine [2].
Q4: Why is the Chlorine at position 6 important for the process conditions? A: The chlorine is electron-withdrawing. This deactivates the ring slightly, making the SeO₂ oxidation slower compared to a simple picoline. It also makes the C2 position more electrophilic, increasing the risk of nucleophilic attack (by water) on the aldehyde product, which leads to the acid. This is why controlling the water ratio (enough to hydrolyze the ester, not enough to hydrate the aldehyde) is critical.
References
-
Riley Oxidation Mechanism & Conditions
-
Title: Selenium Dioxide Oxidation of Ketones and Aldehydes.[2] Evidence for the Intermediacy of 8-Ketoseleninic Acids.
- Source: Sharpless, K. B., & Gordon, K. M. (1976). Journal of the American Chemical Society.
- Relevance: Establishes the necessity of water/protic environments for the hydrolysis of the intermediate selenite ester to the carbonyl compound.
-
URL:[Link]
-
-
Manganese Dioxide Oxidation (Cleanup Step)
- Title: Manganese Dioxide as a Stable, Mild, and Selective Oxidant.
- Source: Cahiez, G., et al. (2010). Organic Syntheses.
- Relevance: Standard protocol for converting allylic/benzylic alcohols to aldehydes if SeO2 stalls.
-
URL:[Link]
-
Benzylation of Hydroxypyridines
- Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Source: Dudley, G. B., et al. (2008). Beilstein Journal of Organic Chemistry.
- Relevance: Discusses the nuances of O- vs N-alkylation in pyridines and conditions to favor O-alkyl
-
URL:[Link]
- Voxelotor Intermediate Synthesis (Context)
Sources
Technical Support Center: Purification of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of the 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde crude mixture. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate common issues and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde.
Q1: What are the primary purification challenges associated with this molecule?
A1: The purification of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde is complicated by several structural features:
-
Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity, which can lead to strong interactions with acidic stationary phases like silica gel, causing significant tailing during column chromatography.[1]
-
Reactive Aldehyde Group: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude material is exposed to air for extended periods. It can also form Schiff bases or other adducts.[2]
-
Labile Benzyloxy Group: The benzylic ether linkage can be sensitive to cleavage under certain conditions, particularly catalytic hydrogenation (a reaction sometimes used to remove impurities), which would result in the formation of a hydroxypyridine derivative.
-
Potential for Isomeric Impurities: Synthesis may result in impurities with similar structures, such as isomers or compounds with incomplete chlorination or benzylation, making separation difficult.
Q2: What are the most common impurities I should anticipate in my crude mixture?
A2: The impurity profile depends heavily on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor alcohol or methylpyridine.
-
Over-chlorinated Byproducts: Pyridine rings with additional chlorine substitutions.[3]
-
De-benzylated Impurity: 5-hydroxy-6-chloro-2-pyridinecarbaldehyde, resulting from cleavage of the benzyl group.
-
Oxidized Product: 5-(benzyloxy)-6-chloro-picolinic acid, from the oxidation of the aldehyde.
-
Residual Solvents: Solvents used during the synthesis and workup, such as DMF, toluene, or chlorinated solvents.[3]
-
Reagents from Synthesis: Traces of chlorinating agents (e.g., N-chlorosuccinimide) or the benzylating agent (e.g., benzyl chloride).[4]
Q3: Which analytical techniques are best for assessing the purity of my fractions and final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Indispensable for rapid reaction monitoring and selecting a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like formic acid or ammonium acetate) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation and identifying impurities. The aldehyde proton typically appears as a singlet around 9-10 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound. This section addresses specific issues you may encounter.
Q4: My compound is streaking badly on the silica gel column, leading to poor separation. What's causing this and how do I fix it?
A4: This is a classic problem known as "tailing" and is almost certainly caused by the interaction of the basic pyridine nitrogen with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, non-specific binding results in a slow, continuous elution of the compound rather than a sharp band.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (Et₃N): The most common choice. Add 0.1-1% (v/v) to your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:0.5).
-
Pyridine: Can also be used, but may complicate solvent removal.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Can be a good alternative to silica gel for basic compounds.
-
Treated Silica Gel: Commercially available silica gels deactivated with various reagents can also be used.
-
-
Sample Loading Technique: Dissolve your crude sample in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to a free-flowing powder and load it onto the top of the column. This "dry loading" technique often results in sharper bands.[6]
Troubleshooting Workflow: Column Tailing
Caption: Decision workflow for resolving column tailing.
Q5: I'm struggling to find a mobile phase that separates my product from a close-running impurity. How can I systematically optimize my eluent?
A5: Finding the right solvent system is key. The goal is to achieve a target Rf value for your product of ~0.25-0.35 on TLC, with clear separation from impurities. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
Systematic Optimization Strategy:
-
Start with a Standard System: Begin with a 7:3 mixture of Hexane:Ethyl Acetate. Spot your crude mixture on a TLC plate and develop.
-
Adjust Polarity:
-
If Rf is too high (>0.5): Decrease the polarity by increasing the proportion of hexane (e.g., 8:2 or 9:1 Hexane:EtOAc).
-
If Rf is too low (<0.2): Increase the polarity by increasing the proportion of ethyl acetate (e.g., 6:4 or 1:1 Hexane:EtOAc).
-
-
Change Solvent Selectivity: If adjusting polarity alone doesn't provide separation, you need to change the nature of the solvent interactions. Replace one of the solvents with another of similar polarity but different chemical properties.
-
Instead of Ethyl Acetate, try Dichloromethane (DCM) or Diethyl Ether . DCM is an excellent solvent for many organics, while ether can offer different hydrogen bonding interactions.
-
A ternary system can be very effective. For example, a Hexane:DCM:EtOAc mixture can provide fine-tuning capabilities that a binary system cannot.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v/v) | Polarity | Typical Rf of Product | Notes |
| Hexane / Ethyl Acetate (80:20) | Low-Medium | ~0.40 | Good starting point. Add 0.5% Et₃N if tailing. |
| Hexane / Dichloromethane (50:50) | Medium | ~0.35 | Good for resolving non-polar impurities. |
| Hexane / Ethyl Acetate (70:30) | Medium | ~0.30 | Standard system for moderate polarity compounds.[7] |
| Dichloromethane / Methanol (98:2) | Medium-High | ~0.25 | Use if the compound is poorly soluble in EtOAc. Be cautious, as high concentrations of methanol can dissolve silica. |
Part 3: Troubleshooting Guide: Recrystallization
If your product is a solid and has relatively high purity (>90%) after chromatography or initial workup, recrystallization is an excellent final purification step.
Q6: My product either won't dissolve in hot solvent or won't crystallize upon cooling. How do I select the right solvent?
A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be completely soluble or completely insoluble at all temperatures.
Solvent Selection Workflow:
-
Test Solubility: Place ~10-20 mg of your crude material in a test tube. Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture gently.
-
Ideal Behavior: The compound should dissolve completely upon heating. Then, upon cooling to room temperature and then in an ice bath, it should form crystals.
-
Two-Solvent System: If no single solvent works, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Common Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water.
-
Purification Strategy Selection
Caption: General workflow for selecting a purification method.
Q7: My product is "oiling out" of the solution instead of forming crystals. What should I do?
A7: Oiling out occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated.
Solutions:
-
Lower the Temperature: Ensure you are not cooling the solution too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oily mixture, reheat until everything dissolves, and try to cool it again slowly.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Lin, C. E., et al. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography.
- BenchChem. (2025). Assessing the Purity of 3,5-Dichloro-2-(trichloromethyl)
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Wang, Z., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1-9.
- Pharmaffiliates. (n.d.). Benzyl Chloride-impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during chlorination of 5-benzyloxypicolinaldehyde
This technical guide addresses the specific challenges associated with the chlorination of 5-benzyloxypicolinaldehyde (and its immediate derivatives). This substrate presents a classic "chemoselectivity conflict": the acid-labile benzyl ether at C5 versus the need for electrophilic chlorinating agents (like
Topic: Minimizing Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The chlorination of 5-benzyloxypicolinaldehyde typically refers to one of two synthetic goals:
-
Gem-dichlorination: Converting the aldehyde (
) to a dichloromethyl group ( ).[1] -
Chloromethylation: Converting the reduced alcohol (5-benzyloxy-2-(hydroxymethyl)pyridine) to the alkyl chloride.[1]
The Primary Failure Mode: Acid-catalyzed debenzylation. The HCl generated during chlorination protonates the benzyl ether oxygen, leading to cleavage (yielding the 5-hydroxypyridine and benzyl chloride).
Part 1: Diagnostic Troubleshooting Guide
Issue 1: "I am observing significant loss of the benzyl protecting group."
Diagnosis: The reaction medium has become too acidic.[1] Reagents like Thionyl Chloride (
-
Base Scavenging: You must neutralize HCl in situ. Add a non-nucleophilic base such as 2,6-Lutidine or Diisopropylethylamine (DIPEA) (1.1–1.5 equiv relative to the chlorinating agent).[1] Pyridine can be used, but it may form N-acyl salts that complicate workup.
-
Switch to Neutral Reagents: For converting the corresponding alcohol to a chloride, switch to the Appel Reaction (
+ or ). This proceeds under near-neutral conditions, preserving the benzyl ether.
Issue 2: "The reaction mixture turns black/tarry (Polymerization)."
Diagnosis: Picolinaldehydes are prone to self-condensation (Aldol-type) or polymerization, catalyzed by the Lewis acidic nature of chlorinating agents.[1] Corrective Action:
-
Temperature Control: Do not reflux immediately. Initiate the reaction at
and warm slowly to room temperature. -
Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization.
-
Inert Atmosphere: Ensure strict
or Ar purging.[2] Oxygen can promote radical side reactions on the benzylic position.[1]
Issue 3: "I see a 'double-chlorinated' impurity on the ring."
Diagnosis: Electrophilic aromatic substitution.[1][3] While the pyridine ring is electron-poor, the 5-benzyloxy group is a strong electron donor, activating the ortho-position (C4 or C6) toward electrophilic attack. Corrective Action:
-
Avoid Lewis Acid Excess: If using
, use exactly 1.0–1.05 equivalents.[1] Excess reagent acts as a Lewis acid catalyst for ring chlorination. -
Solvent Choice: Switch from polar solvents (like
) to non-polar solvents (like Toluene or DCM). Polar solvents stabilize the ionic intermediates of electrophilic substitution.
Part 2: Mechanistic Pathways & Side Reactions (Visualized)[1]
The following diagram illustrates the competition between the desired chlorination and the fatal debenzylation pathway.
Caption: Figure 1. Mechanistic divergence during chlorination. The red dashed lines indicate the critical failure modes caused by unbuffered acid generation.
Part 3: Optimized Protocols
Protocol A: Neutral Chlorination (Appel Conditions)
Recommended when the Benzyl Ether is highly unstable.[1]
Context: This converts the alcohol (derived from the aldehyde) to the chloride.[1][4]
-
Dissolution: Dissolve 5-benzyloxy-2-(hydroxymethyl)pyridine (1.0 equiv) in anhydrous DCM (
M). -
Reagent A: Add Triphenylphosphine (
) (1.2 equiv). Stir until dissolved. -
Reagent B: Cool to
. Add Carbon Tetrachloride ( ) or Hexachloroethane ( ) (1.2 equiv) portion-wise.-
Note:
is preferred over due to toxicity regulations.
-
-
Reaction: Stir at
for 30 mins, then warm to RT. Monitor by TLC. -
Workup: The byproduct is Triphenylphosphine oxide (solid). Add hexane to precipitate the oxide, filter, and concentrate the filtrate.[1]
Protocol B: Buffered Thionyl Chloride Method
Recommended for scale-up if Appel reagents are too expensive.[5]
-
Setup: Flame-dry a round-bottom flask under
. -
Base Addition: Dissolve substrate in DCM. Add 2,6-Lutidine (1.5 equiv).
-
Why Lutidine? It is sterically hindered and won't react with the aldehyde or alkyl chloride, but it effectively traps HCl.
-
-
Chlorination: Cool to
. Add (1.1 equiv) dropwise over 20 minutes. -
Quench: Pour into a mixture of ice and saturated
. Do not use water alone, as the local pH will drop rapidly, cleaving the ether.[1]
Part 4: Reagent Selection Matrix
| Reagent | Acidity (Risk of Debenzylation) | Atom Economy | Recommended Use Case |
| Moderate | High | Standard synthesis; requires careful temp control.[5] | |
| High | Moderate | Avoid unless making acid chlorides; hard to remove P-byproducts.[5] | |
| Very High | Low | Only for converting Aldehyde | |
| Appel ( | Neutral (Safe) | Low | Best for preserving Benzyl Ether. |
| Mesyl Chloride ( | Low | Moderate | Alternative: Make mesylate, then displace with LiCl.[1] |
References
-
BenchChem. (2025).[1][6][7][8] 3-(Benzyloxy)-5-(chloromethyl)pyridine Hydrochloride Synthesis and Properties. Retrieved from
-
Organic Chemistry Portal. (2024).[1][9] Stability of Benzyl Ethers: Cleavage and Protection Strategies. Retrieved from
-
Master Organic Chemistry. (2020).[1] Reaction of Alcohols with SOCl2 and the Role of Pyridine. Retrieved from
-
National Institutes of Health (PMC). (2008).[1] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[5] Retrieved from
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Asian Journal of Chemistry. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. testbook.com [testbook.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopy of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde: A Comparative Analysis
For researchers in medicinal chemistry and drug development, the precise characterization of novel heterocyclic compounds is paramount. 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde stands as a key intermediate in the synthesis of various biologically active molecules. Its structural integrity, confirmed through techniques like Infrared (IR) spectroscopy, is crucial for the success of subsequent synthetic steps. This guide provides an in-depth analysis of the characteristic IR absorption bands of this compound, offering a comparative perspective against simpler analogs and furnishing the experimental context required for confident structural elucidation.
The Molecular Architecture: A Vibrational Perspective
The structure of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde is a composite of several key functional groups, each with a distinct vibrational signature in the infrared spectrum. Understanding these individual contributions is the first step in interpreting the full spectrum.
Figure 2. Experimental workflow for obtaining an ATR-FTIR spectrum.
Comparative Analysis: Distinguishing Features
When comparing the expected spectrum of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde to that of 2-pyridinecarbaldehyde, the key differences will be the emergence of bands associated with the benzyloxy and chloro substituents. The spectrum of the target molecule will be more complex.
-
Versus 2-Pyridinecarbaldehyde: The most notable additions will be the strong C-O stretching bands of the ether around 1250 cm⁻¹ and 1040 cm⁻¹, the C-H stretching bands of the methylene group in the benzyloxy substituent around 2950-2850 cm⁻¹, and the C-Cl stretch in the lower wavenumber region.
This comparative approach, where the spectrum of a complex molecule is understood by referencing a simpler, parent structure, is a powerful tool in spectral interpretation.
Conclusion
The infrared spectrum of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde is rich with information that directly confirms its molecular structure. By systematically identifying the characteristic absorption bands for the aldehyde, aromatic rings, ether linkage, and chloro-substituent, researchers can confidently verify the identity and purity of this important synthetic intermediate. The combination of predictive analysis based on well-established spectroscopic principles and careful experimental technique provides a robust framework for the characterization of novel compounds in the drug discovery pipeline.
References
- Vertex AI Search. (n.d.). IR: aldehydes. Retrieved February 12, 2026.
- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?.
- ACS Publications. (n.d.).
- Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
- ACS Publications. (n.d.). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4)IR1.
- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
- SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
- Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹.
- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2.
- OpenStax. (n.d.). 18.
- Quimicaorganica.org. (n.d.). IR spectrum: Ethers.
- Polish Journal of Chemistry. (n.d.).
- NIST WebBook. (n.d.). 2-Pyridinecarboxaldehyde.
- ChemicalBook. (n.d.). pyridine-2-carboxaldehyde 2-quinolylhydrazone(7385-99-1)ir1.
- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- NIST WebBook. (n.d.). 2-Pyridinecarboxaldehyde.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Maricopa Open Digital Press. (n.d.).
- PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
- University of New Mexico. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Scribd. (n.d.). Characteristic Infrared Absorption Bands | PDF.
- WebSpectra. (n.d.). IR Absorption Table.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ACS Publications. (2003, December 24). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl.
- University of California, Los Angeles. (n.d.).
- OpenStax. (n.d.). 15.
- PubMed. (2003, December 24). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl.
- Journal of the Chemical Society of Pakistan. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol.
- University of California, Los Angeles. (n.d.). IR Chart.
Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
For researchers and professionals in drug development and chemical synthesis, understanding the structural integrity and degradation pathways of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde , a substituted pyridine derivative with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pattern based on established chemical principles and compare it with the known fragmentation of structurally related compounds. This comparative approach offers a robust framework for identifying this molecule and others with similar functional motifs.
The Logic of Molecular Disassembly: Predicting Fragmentation Pathways
The fragmentation of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde under electron ionization is governed by the interplay of its three key functional groups: the pyridine ring, the chloro substituent, the aldehyde, and the benzyl ether. The stability of the resulting fragment ions dictates the major fragmentation pathways.
The molecular ion (M⁺) of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde is expected to be observable, and due to the presence of chlorine, it will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1]
The primary fragmentation events are anticipated to occur at the most labile bonds, influenced by the stability of the resulting radical and cationic species. Key predicted fragmentation pathways include:
-
Alpha-cleavage at the Aldehyde: A common fragmentation for aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1).[2][3] Alternatively, the entire formyl group can be lost as a radical, leading to an M-29 peak.[2][3]
-
Benzylic C-O Bond Cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage, leading to the formation of a highly stable benzyl cation. This cation is well-known to rearrange to the even more stable tropylium ion, which gives a characteristic peak at m/z 91.[4] This is often a dominant peak in the mass spectra of benzyl ethers.
-
Loss of the Chlorine Radical: The C-Cl bond can undergo homolytic cleavage to release a chlorine radical, resulting in an M-35/37 fragment.
-
Cleavage of the Benzyloxy Group: The entire benzyloxy group can be lost as a radical, leading to a fragment corresponding to the remaining chloropyridinecarbaldehyde cation.
These primary fragmentations are visualized in the following pathway diagram:
Caption: Predicted major fragmentation pathways of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde.
Comparative Fragmentation Analysis: Learning from Analogs
To substantiate our predictions, we can compare the expected fragmentation of our target molecule with the known mass spectral behavior of its structural analogs.
| Compound | Key Structural Features | Observed/Expected Fragmentation | Significance for Comparison |
| 6-Chloropyridine-3-carbaldehyde | Chloro-pyridine, Aldehyde | Top peaks at m/z 140, 142, 112. | Demonstrates the fragmentation of the chloropyridine aldehyde core, including the characteristic chlorine isotope pattern and likely loss of CO (140 -> 112). |
| 2-(Benzyloxy)pyridine | Benzyloxy group on a pyridine ring | Expected to show a prominent peak at m/z 91 due to the formation of the tropylium ion. | Provides a direct analogy for the behavior of the benzyloxy substituent on the pyridine ring. |
| Chlorobenzene | Chloro-aromatic | Prominent molecular ion peak with a strong M+2 peak. Major fragment at m/z 77 from the loss of the chlorine atom.[1] | Confirms the characteristic fragmentation of a chloro-aromatic system. |
| Benzaldehyde | Aromatic Aldehyde | Strong M-1 peak (loss of H•) and a significant peak at m/z 77 (loss of CHO•, forming the phenyl cation). | Illustrates the typical fragmentation of an aromatic aldehyde. |
The fragmentation of 6-chloropyridine-3-carbaldehyde , an isomer of a core fragment of our target, shows top peaks at m/z 140 and 142, corresponding to the molecular ions with ³⁵Cl and ³⁷Cl, respectively. The peak at m/z 112 suggests the loss of a CO molecule (28 Da), a common fragmentation for aromatic aldehydes. This supports our prediction of fragmentation within the chloropyridine aldehyde moiety of our target molecule.
The presence of the benzyloxy group is expected to introduce the highly diagnostic tropylium ion at m/z 91 .[4] This is a hallmark of benzyl ethers and would be a key indicator for the presence of this functional group in an unknown spectrum.
Synthesizing the Predicted Spectrum
Based on the analysis of functional groups and comparison with analogs, the hypothetical mass spectrum of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde would likely exhibit the following key features:
-
Molecular Ion (M⁺): A pair of peaks at m/z 247 and 249, with a relative intensity of approximately 3:1.
-
Base Peak: A strong peak at m/z 91, corresponding to the tropylium ion.
-
Other Major Fragments:
-
m/z 246/248 ([M-H]⁺)
-
m/z 218/220 ([M-CHO]⁺)
-
m/z 212 ([M-Cl]⁺)
-
m/z 140/142 (from cleavage of the benzyloxy group)
-
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Caption: Recommended workflow for GC-MS analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: Dichloromethane or ethyl acetate are chosen for their volatility and ability to dissolve a wide range of organic compounds without interfering with the analysis.
-
GC Column: A DB-5ms column is a common choice for its versatility in separating a broad range of analytes.
-
Temperature Program: The temperature ramp ensures the separation of components with different boiling points and proper elution of the target compound.
-
Electron Energy (70 eV): This is a standard energy for EI-MS, as it provides sufficient energy to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries.
Conclusion
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)-2-(chloromethyl)-6-methoxypyridine. Retrieved from [Link]
- Wyrzykiewicz, E., & Gzella, A. (2002). Mass spectrometry of bis-quinolizidine alkaloids: FAB-MS of oxo-substituted sparteines. Journal of Mass Spectrometry, 37(5), 459-464.
-
PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
-
Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. [Link]
-
GNPS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005769026. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
- Wyrzykiewicz, E., Boczoń, W., & Gzella, A. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of mass spectrometry, 35(11), 1271-1277.
- D'Atri, V., et al. (2012). Mass spectrometry based tools to investigate protein–ligand interactions for drug discovery. Chemical Society Reviews, 41(10), 3868-3883.
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
ChemConnections. (n.d.). Information from Mass Spectrometry. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. We will move beyond a single prescribed method, instead exploring the rationale behind experimental choices, comparing common approaches, and grounding our protocols in established scientific and regulatory principles.
Foundational Strategy: Analyte Characterization
Before any injection is made, a thorough understanding of the analyte's physicochemical properties is essential. This foundational step dictates our entire analytical strategy.[1]
-
Structure: 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde contains multiple functional groups: a pyridine ring, a benzene ring (from the benzyloxy group), a chloro substituent, and an aldehyde.
-
Polarity: The presence of aromatic rings and a halogenated pyridine core lends the molecule significant non-polar character, making it an ideal candidate for Reversed-Phase (RP) HPLC.
-
UV Absorbance: The conjugated aromatic systems (pyridine and benzene rings) strongly suggest the molecule will be UV-active. A preliminary scan or review of similar structures indicates that detection will be optimal in the 220-280 nm range. An application note for a similar compound, 6-(tert-Butoxy)picolinaldehyde, suggests monitoring at 254 nm is a reasonable starting point.[2]
-
pKa: The pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2).[3] Controlling the mobile phase pH to be well below this value (e.g., pH 2.5-3.5) will ensure the nitrogen is protonated, leading to a single ionic species and promoting sharp, symmetrical peaks.
Based on this analysis, our development will focus on comparing different Reversed-Phase HPLC conditions with UV detection.
The Core Comparison: Stationary and Mobile Phase Selection
The goal of method development is to achieve optimal separation between the main analyte peak and any potential impurities, including process impurities and degradation products. We will compare two common C18 columns against a column with an alternative selectivity to demonstrate the impact of the stationary phase.
Stationary Phase: The Separation Battleground
-
Alternative 1: The Workhorse - Standard C18 Column: A traditional end-capped C18 column is the most common starting point in RP-HPLC due to its broad applicability and hydrophobic retention mechanism. It primarily separates analytes based on their hydrophobicity.
-
Alternative 2: The Specialist - Phenyl-Hexyl Column: Given the multiple aromatic rings in our analyte, a phenyl-based stationary phase offers an alternative separation mechanism. Phenyl columns can provide unique selectivity through π-π interactions between the stationary phase and the aromatic rings of the analyte and its impurities. This can be particularly effective for separating structurally similar aromatic compounds.
Mobile Phase: Fine-Tuning the Elution
The mobile phase composition is critical for controlling retention and selectivity. We will compare the two most common organic modifiers used in RP-HPLC.
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH):
-
ACN: Generally offers lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol in RP-HPLC. It often provides different selectivity for complex mixtures.
-
Methanol: Can offer unique selectivity due to its protic nature and ability to engage in hydrogen bonding interactions. It is also a more cost-effective option.
-
-
Aqueous Modifier: Formic Acid (FA) vs. Trifluoroacetic Acid (TFA):
-
0.1% Formic Acid: A common choice that provides a mobile phase pH of ~2.7. It is excellent for peak shaping of basic compounds like pyridines and is fully compatible with mass spectrometry (MS) if downstream identification of impurities is required.[4]
-
0.1% Trifluoroacetic Acid: A stronger acid that also acts as an ion-pairing agent. While it can provide excellent peak shape, it is known to suppress MS signals and can be difficult to flush from a column. For a purity method relying solely on UV detection, it remains a viable option.
-
Visualizing the Workflow
A systematic approach is crucial for efficient method development. The following diagrams outline the logical flow of our investigation.
Caption: Overall HPLC Method Development Workflow
Experimental Protocols
The following protocols describe the systematic screening process. All experiments should be performed on a qualified HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is a suitable starting diluent.
-
Standard Solution: Prepare a stock solution of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde at 1.0 mg/mL in diluent. From this, prepare a working standard solution at approximately 0.1 mg/mL.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Protocol 1: C18 Column Screening
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Column Temperature: 30 °C.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (Equilibration)
-
-
Execution: Inject the working standard solution and analyze the chromatogram for retention time, peak shape, and the presence of any impurities from the reference standard.
Protocol 2: Phenyl-Hexyl Column Screening
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
All other parameters: Keep identical to Protocol 1 to ensure a direct comparison.
-
Execution: Inject the working standard solution and compare the resulting chromatogram to the C18 result. Look for changes in selectivity (the elution order or relative spacing of impurity peaks).
Comparative Data Analysis (Hypothetical)
After running the initial screening protocols, the data is compiled to make an informed decision. The table below presents hypothetical but realistic data illustrating a potential outcome.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale & Commentary |
| Analyte Retention Time (tR) | 10.5 min | 11.2 min | The Phenyl-Hexyl column shows slightly more retention due to potential π-π interactions, indicating a different selectivity. |
| Impurity 1 Retention Time (tR) | 10.2 min | 10.3 min | Impurity 1 is an early-eluting, likely more polar impurity. |
| Impurity 2 Retention Time (tR) | 10.7 min | 11.8 min | A significant shift for Impurity 2 on the Phenyl-Hexyl column. |
| Resolution (Rs) [Analyte/Imp 1] | 1.8 | 2.5 | The Phenyl-Hexyl column provides superior, baseline resolution for this critical pair. |
| Resolution (Rs) [Analyte/Imp 2] | Co-eluting (Rs < 0.5) | 2.1 | Critical Finding: The C18 column fails to separate Impurity 2, whereas the Phenyl-Hexyl column resolves it effectively. |
| Tailing Factor (Tf) [Analyte] | 1.1 | 1.1 | Both columns provide excellent peak shape with the formic acid mobile phase. |
Ensuring Method Specificity: Forced Degradation
A purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[5][6] Forced degradation studies are essential to prove this capability and are a requirement of regulatory bodies.[7] The goal is to achieve 5-20% degradation to ensure that relevant degradants are formed without destroying the molecule entirely.[7][8]
Caption: Forced Degradation Workflow
Forced Degradation Protocol
-
Prepare Samples: Subject the API (in solution or as a solid) to the five stress conditions outlined in the diagram above (Acid, Base, Oxidation, Thermal, Photolytic).[7]
-
Time Points: Monitor the degradation over several time points (e.g., 2, 8, 24 hours) to find the optimal stress duration.
-
Neutralization: For acid and base-stressed samples, neutralize the solution before injection to prevent damage to the column.
-
Analysis: Analyze the control and all stressed samples using the most promising method from the screening phase (in our case, the Phenyl-Hexyl method).
-
Evaluation:
-
Specificity: Ensure all degradation peaks are baseline resolved from the main analyte peak.
-
Peak Purity: Use a PDA detector to assess the spectral purity of the main peak in the presence of degradants. The purity angle should be less than the purity threshold.[8]
-
Mass Balance: The sum of the assay of the main peak and the area percentages of all impurities and degradants should be close to 100%, demonstrating that all components are being detected.
-
Final Method and Validation Pathway
Based on our comparative study, the optimized method for purity analysis is determined.
Optimized Purity Method:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized based on degradation study results to ensure separation of all peaks (e.g., a shallow gradient around the main peak elution time).
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Detector: PDA detection at 254 nm, with spectral acquisition from 200-400 nm for purity analysis.
-
Injection Vol: 10 µL
This developed method must then be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[9][10][11] The validation would include, but not be limited to, demonstrating:
-
Specificity: Already established through the forced degradation study.
-
Linearity: A direct correlation between concentration and detector response over a defined range.
-
Accuracy: Closeness of results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Robustness: The method's reliability when small, deliberate changes are made to parameters like flow rate, temperature, and mobile phase composition.
By systematically comparing stationary and mobile phases and rigorously testing for specificity through forced degradation, we have developed a robust, scientifically sound, and defensible HPLC method for the purity analysis of 5-(benzyloxy)-6-chloro-2-pyridinecarbaldehyde.
References
- AMSbiopharma. (2025, July 22).
- ijarsct. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- SGS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Open Access Journals. (n.d.).
- Benchchem. (n.d.).
- SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column.
- SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SciSpace. (2021, June 6).
- Kalamkar, T., et al. (2022, June). Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development, 6(4), 751-759.
- Challa, B. R., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde in Montelukast Sodium. International Journal of Pharmaceutical and Chemical Sciences, 1(4).
Sources
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- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
13C NMR chemical shifts for benzyloxy and aldehyde carbons in pyridine ring
Topic: 13C NMR Chemical Shifts for Benzyloxy and Aldehyde Carbons in Pyridine Ring Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a technical analysis of
Key Takeaway: The pyridine nitrogen exerts a profound deshielding effect on
Part 1: Mechanistic Insight & Electronic Effects
To interpret these spectra accurately, one must understand the competition between Inductive Withdrawal (-I) and Resonance Donation (+R) driven by the pyridine nitrogen.
-
The Inductive Effect (-I): The electronegative nitrogen pulls electron density through the
-framework. This effect is strongest at the C2 and C6 positions, causing significant deshielding (downfield shift). -
The Resonance Effect (+R/-R): Pyridine is
-deficient. The nitrogen acts as an electron sink. Substituents with lone pairs (like the Oxygen in benzyloxy) can donate into the ring, but the ring itself pulls density away, generally maintaining a deshielded environment for attached carbonyls.
Visualization: Electronic Shielding Logic
Caption: Logical flow of electronic effects from the pyridine nitrogen to substituent carbons.
Part 2: Aldehyde Carbons ( ) – Comparative Analysis
The aldehyde carbonyl carbon is highly sensitive to the electron density of the aromatic ring. In pyridine, the position of the formyl group relative to the nitrogen dictates the magnitude of the downfield shift.
Table 1: Chemical Shifts of Pyridine Carboxaldehydes vs. Benzaldehyde
| Compound | Structure | Position | ||
| Benzaldehyde | Ph-CHO | N/A | 192.3 | Reference |
| 2-Pyridinecarboxaldehyde | 2-Py-CHO | Ortho | 195.3 | +3.0 ppm (Deshielded) |
| 3-Pyridinecarboxaldehyde | 3-Py-CHO | Meta | 192.5 - 193.0 | +0.2 - 0.7 ppm (Negligible) |
| 4-Pyridinecarboxaldehyde | 4-Py-CHO | Para | 193.5 - 194.5 | +1.2 - 2.2 ppm (Moderate) |
Technical Interpretation:
-
2-Position (195.3 ppm): The carbonyl carbon is closest to the nitrogen. The strong inductive withdrawal (-I) by nitrogen depletes electron density at the carbonyl carbon, shifting it significantly downfield.
-
3-Position (~193 ppm): The nitrogen is in a meta-like relationship. Electronic communication is poor; thus, the shift is almost identical to benzaldehyde.
-
4-Position (~194 ppm): Resonance effects allow the nitrogen to pull electron density from the 4-position, causing moderate deshielding compared to the 3-position.
Part 3: Benzyloxy Carbons ( ) – Comparative Analysis
The benzyloxy group contains an oxygen atom that acts as an insulator, dampening the electronic effects of the pyridine ring on the methylene (
Table 2: Chemical Shifts of Benzyloxypyridines
| Compound | Functional Group | Note | |
| Benzyl Phenyl Ether | Ph-O-C H | 70.0 | Reference standard |
| 2-Benzyloxypyridine | 2-Py-O-C H | 67.0 - 69.5 | Typical range for imidate-like systems |
| 3-Benzyloxypyridine | 3-Py-O-C H | 69.0 - 70.5 | Similar to phenyl ether |
| 4-Benzyloxypyridine | 4-Py-O-C H | 68.0 - 70.0 | Minimal variation |
Critical Comparison:
-Benzyl vs.
-Benzyl
It is crucial not to confuse Benzyloxypyridine (
| Compound Class | Linkage | Diagnostic Feature | |
| 2-Benzyloxypyridine | Py-O -CH | ~67 - 70 | Deshielded by Oxygen |
| 2-Benzylpyridine | Py-CH | ~41 - 45 | Shielded (Alkyl-like) |
Part 4: Experimental Protocol (Best Practices)
To ensure reproducible data, especially for quaternary carbons like aldehydes, follow this optimized protocol.
1. Sample Preparation
-
Concentration: Dissolve 30–50 mg of sample in 0.6 mL of deuterated solvent (
or ). -
Solvent Choice:
- : Standard.[1] Good solubility. Chemical shifts referenced to 77.16 ppm.
-
: Use if the compound is polar or insoluble in chloroform. Note that
peaks may shift slightly downfield due to hydrogen bonding with residual water or solvent interaction.
2. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Why? Aldehyde and quaternary carbons have long
relaxation times. A short D1 will suppress these signals, making them disappear into the noise.
-
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio, especially for the quaternary carbons.
-
Spectral Width: 240 ppm (to capture carbonyls up to 220 ppm).
Visualization: NMR Workflow
Caption: Step-by-step workflow for acquiring high-quality 13C NMR data for pyridine derivatives.
References
-
ChemicalBook. (2024). 2-Pyridinecarboxaldehyde 13C NMR Spectrum. Retrieved from
-
SpectraBase. (2024). 4-Pyridinecarboxaldehyde 13C NMR Data. Wiley Science Solutions. Retrieved from
-
Doc Brown's Chemistry. (2024). 13C NMR Spectrum of Benzaldehyde. Retrieved from
-
Oregon State University. (2024). 13C NMR Chemical Shift Tables. Department of Chemistry. Retrieved from
-
BenchChem. (2025). Protocols for NMR Spectral Analysis of Pyridine Derivatives. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde
Hazard Profile: An Evidence-Based Assessment
Due to the lack of a dedicated SDS for 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde, a thorough hazard assessment has been conducted based on analogous compounds. This analysis suggests that the compound should be handled as a hazardous substance with the potential for multiple routes of exposure and a range of health effects.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Rationale |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed, based on data for similar aromatic aldehydes and chlorinated pyridines.[2][3] |
| Acute Toxicity, Dermal | Category 3 | Potentially toxic in contact with skin, a characteristic of some chlorinated pyridines.[2][4] |
| Skin Corrosion/Irritation | Category 2 | Expected to cause skin irritation.[2][3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Likely to cause serious eye irritation.[2][3][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | May cause respiratory irritation, a common hazard for aldehydes and pyridines.[2][3][6] |
Combustion of this compound may produce hazardous byproducts, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table outlines the minimum PPE requirements for handling 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles if there is a splash hazard.[4][5] | To protect the eyes from splashes and potential vapors which can cause serious irritation or damage.[5] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene are recommended). A lab coat or chemical-resistant apron. Closed-toe shoes.[5][8] | To prevent skin contact which can lead to irritation and potential systemic toxicity.[5] Contaminated clothing should be promptly removed and laundered before reuse.[5] |
| Respiratory Protection | All handling of the solid or its solutions must be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[7] | To avoid the inhalation of dust or vapors that may cause respiratory irritation.[5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing:
-
Work Area Preparation : Always work within a certified chemical fume hood. Ensure the work surface is clean and uncluttered.
-
Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, glassware, and PPE, before handling the chemical.
-
Weighing : Perform all weighing operations within the fume hood to contain any dust or vapors.
Dissolution and Reaction Setup:
-
Solvent Addition : Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing : Keep all containers securely sealed when not in use.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
Post-Handling and Decontamination:
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Surface Decontamination : Clean the work area and any contaminated equipment after use.
Sources
- 1. 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde | 59781-07-6 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
